molecular formula C16H11ClO2 B14807027 3-(4-Chlorobenzylidene)chroman-4-one

3-(4-Chlorobenzylidene)chroman-4-one

Cat. No.: B14807027
M. Wt: 270.71 g/mol
InChI Key: DCQYQJQFGBXYDD-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzylidene)chroman-4-one typically involves the condensation of 4-chlorobenzaldehyde with chroman-4-one under basic conditions . One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent like ethanol, followed by heating the reaction mixture to facilitate the condensation reaction . The reaction can be represented as follows:

4-Chlorobenzaldehyde+Chroman-4-oneK2CO3, Ethanol, HeatThis compound\text{4-Chlorobenzaldehyde} + \text{Chroman-4-one} \xrightarrow{\text{K2CO3, Ethanol, Heat}} \text{this compound} 4-Chlorobenzaldehyde+Chroman-4-oneK2CO3, Ethanol, Heat​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound . Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzylidene)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylbenzylidene)chroman-4-one
  • 3-(4-Methoxybenzylidene)chroman-4-one
  • 3-(4-Nitrobenzylidene)chroman-4-one

Uniqueness

3-(4-Chlorobenzylidene)chroman-4-one is unique due to the presence of the 4-chlorobenzylidene group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s reactivity and potential therapeutic applications compared to its analogs .

Properties

Molecular Formula

C16H11ClO2

Molecular Weight

270.71 g/mol

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methylidene]chromen-4-one

InChI

InChI=1S/C16H11ClO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2/b12-9-

InChI Key

DCQYQJQFGBXYDD-XFXZXTDPSA-N

Isomeric SMILES

C1/C(=C/C2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C3O1

Canonical SMILES

C1C(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.